molecular formula C19H22FN3O B2503405 6-Tert-butyl-2-[[(4-fluorophenyl)methyl-prop-2-ynylamino]methyl]pyridazin-3-one CAS No. 1436064-00-4

6-Tert-butyl-2-[[(4-fluorophenyl)methyl-prop-2-ynylamino]methyl]pyridazin-3-one

Cat. No. B2503405
M. Wt: 327.403
InChI Key: AMHWRUCGFJGILE-UHFFFAOYSA-N
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Description

The compound 6-Tert-butyl-2-[[(4-fluorophenyl)methyl-prop-2-ynylamino]methyl]pyridazin-3-one is a chemical entity that appears to be related to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential applications in various fields of chemistry and pharmacology. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research on tert-butyl groups and pyridazinone structures.

Synthesis Analysis

The synthesis of pyridazinone derivatives often involves the formation of the pyridazinone ring through cyclization reactions. For instance, tert-butyl nitrite has been used to promote oxidative intermolecular sulfonamination of alkynes, leading to the formation of substituted sulfonyl pyrroles from alkynylamines and sulfinic acids . This suggests that similar oxidative conditions could be employed in the synthesis of the compound , utilizing tert-butyl nitrite as an oxidant to facilitate the formation of the pyridazinone core.

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives can be complex, with various substituents influencing the overall conformation and stability of the molecule. For example, the oxidative cyclization of a related compound resulted in a planar molecule with stabilizing interactions between oxygen and nitrogen atoms . This indicates that the molecular structure of 6-Tert-butyl-2-[[(4-fluorophenyl)methyl-prop-2-ynylamino]methyl]pyridazin-3-one could also exhibit planarity and similar stabilizing interactions, potentially influencing its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of pyridazinone derivatives can be influenced by the presence of tert-butyl groups and other substituents. The tert-butyl group is known for its steric bulk, which can affect the compound's ability to undergo certain chemical reactions. For instance, the presence of tert-butyl groups in the synthesis of a chloropyridazinone derivative was crucial for the formation of inter- and intramolecular hydrogen bond C—H…O interactions, which stabilized the structure . This suggests that the tert-butyl groups in the compound of interest may also play a role in its chemical reactivity and the formation of stabilizing interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives can vary widely depending on their molecular structure. For example, a chloropyridazinone derivative with tert-butyl groups was characterized by its crystalline structure, density, and hydrogen bonding interactions . Additionally, the analysis of 2,6-di-tert-butyl-p-cresol in polymers demonstrated the importance of tert-butyl groups in the antioxidant properties of the compound . These findings suggest that the physical and chemical properties of 6-Tert-butyl-2-[[(4-fluorophenyl)methyl-prop-2-ynylamino]methyl]pyridazin-3-one would likely be influenced by its tert-butyl and fluorophenyl groups, potentially affecting its solubility, stability, and biological activity.

Scientific Research Applications

Myocardial Perfusion Imaging

A study elaborated on the synthesis and evaluation of 18F-labeled pyridaben analogs for myocardial perfusion imaging (MPI) with PET, highlighting their potential as MPI agents due to their high heart uptake and low background uptake in mouse and swine models. The tracer 18F-FP1OP, in particular, demonstrated promising biologic properties for development as an MPI agent, with better stability and faster clearance from major organs compared to its counterpart, 18F-FP3OP (Mou et al., 2012).

Water Oxidation

Another application is found in the field of catalysis, where a study described a new family of Ru complexes that showed significant activity in water oxidation. The research demonstrated the utility of these complexes in generating oxygen from water, marking an advancement in the exploration of sustainable energy solutions (Zong & Thummel, 2005).

Histamine H4 Receptor Ligands

Research into 2-aminopyrimidine-containing histamine H4 receptor ligands revealed compound optimization leading to significant in vitro potency and in vivo anti-inflammatory and antinociceptive activities. This underscores the compound's relevance in developing therapeutics targeting the H4 receptor (Altenbach et al., 2008).

Antitumor Activity

A study on novel pyridazinone derivatives containing the 1,3,4-thiadiazole moiety discovered compounds with superior inhibitory activity against certain cancer cell lines. This research paves the way for the development of new anticancer agents based on the pyridazinone scaffold (Qin et al., 2020).

Mitochondrial Complex I Activity

Investigations into the effects of acetaminophen on mitochondrial complex I activity in rat liver and kidney utilized PET studies with 18F-BCPP-BF. The study provided insights into the early detection of acetaminophen-induced dysfunctions, highlighting the compound's role in biomedical imaging (Ohba et al., 2016).

properties

IUPAC Name

6-tert-butyl-2-[[(4-fluorophenyl)methyl-prop-2-ynylamino]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O/c1-5-12-22(13-15-6-8-16(20)9-7-15)14-23-18(24)11-10-17(21-23)19(2,3)4/h1,6-11H,12-14H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHWRUCGFJGILE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)CN(CC#C)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Tert-butyl-2-[[(4-fluorophenyl)methyl-prop-2-ynylamino]methyl]pyridazin-3-one

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